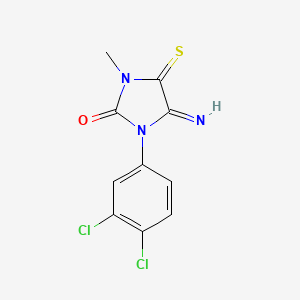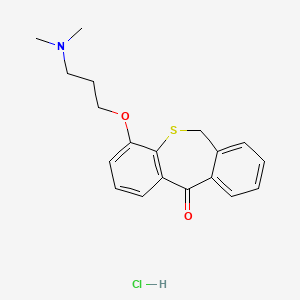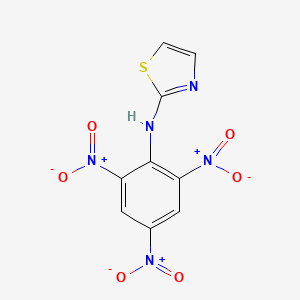
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of a thiazole ring and a trinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4,6-trinitrophenyl chloride with 2-aminothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing nitro groups makes the aromatic ring less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic Aromatic Substitution: Strong electrophiles like sulfur trioxide or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amines.
Electrophilic Aromatic Substitution: Substituted aromatic compounds with new functional groups introduced.
科学研究应用
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
作用机制
The mechanism of action of N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiazole ring can also interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
2,4,6-Trinitroaniline: Similar in structure but with an aniline group instead of a thiazole ring, used in the synthesis of dyes and explosives.
2,4,6-Trinitrotoluene (TNT): Widely known explosive with a similar nitro group arrangement.
Uniqueness
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a trinitrophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
132666-70-7 |
|---|---|
分子式 |
C9H5N5O6S |
分子量 |
311.23 g/mol |
IUPAC 名称 |
N-(2,4,6-trinitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5N5O6S/c15-12(16)5-3-6(13(17)18)8(7(4-5)14(19)20)11-9-10-1-2-21-9/h1-4H,(H,10,11) |
InChI 键 |
CGNGYJCZWPVCSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
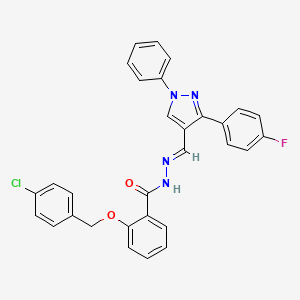

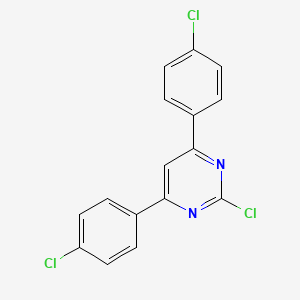
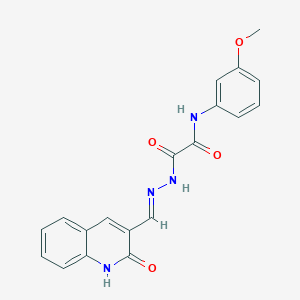

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
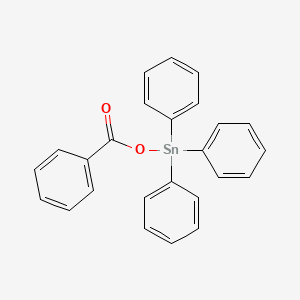

![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)

